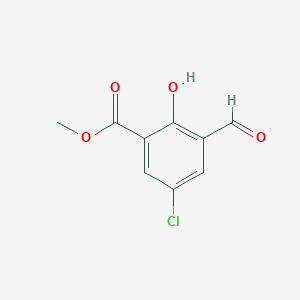

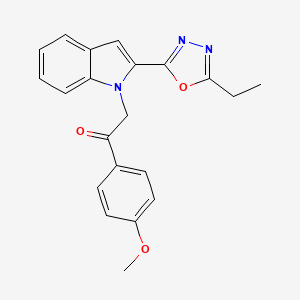

![molecular formula C21H22N4 B3016690 11-(Cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 861629-39-2](/img/structure/B3016690.png)

11-(Cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “11-(Cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile” is a complex organic molecule that contains several functional groups and rings. It belongs to the class of benzimidazoles and isoquinolines, which are both types of heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzimidazole and isoquinoline rings, along with the cyclopentylamino and nitrile groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the nitrile group could be hydrolyzed to a carboxylic acid, or the benzimidazole ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the nitrile group could make it polar, and the aromatic rings could contribute to its stability .Scientific Research Applications

Synthesis and Structural Studies

Synthetic Pathways : Research has delved into the synthesis of benzimidazo[1,2-a]isoquinolines and related structures, demonstrating various synthetic routes and transformations. For example, studies have described the synthesis of benzimidazo[2,1-a]isoquinolines through the reaction of isocoumarin derivatives with aromatic ortho-diamines, leading to a range of derivatives with potential for further functional modifications (Deady, Loria, & Rodemann, 1998). Such synthetic approaches provide a foundation for creating novel compounds with varied biological and chemical properties.

Structural and Spectral Properties : The spectral properties of benzimidazo[1,2-b]isoquinoline derivatives have been studied, showing these compounds exhibit bright fluorescence, which can be influenced by the nature of substituents. This characteristic suggests their utility in developing fluorescent markers for biomedical applications (Galunov et al., 2003).

Potential Applications

Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial activities, highlighting the potential of benzimidazo[1,2-b]isoquinoline derivatives in developing new antimicrobial agents. For example, polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives, based on similar structural motifs, have shown significant antibacterial and antifungal properties (Hafez, Alshammari, & El-Gazzar, 2015).

Antitumor Activity : The synthesis of novel compounds with substituents on the isoquinoline system has been explored for their potential antitumor activity. For instance, derivatives with specific substituents have been synthesized and evaluated, showing enhanced activity against a panel of tumor cells, suggesting their potential in cancer therapy (Sami et al., 1996).

Biomedical Markers : The fluorescent properties of certain derivatives indicate their application as biomedical markers. The fluorescence spectra and quantum yields of these compounds make them suitable for use in fluorescence-based assays and imaging techniques (Galunov et al., 2003).

Mechanism of Action

Mode of Action

For instance, indenoisoquinolines, trap Top1-DNA cleavage complexes, leading to DNA damage and cell death .

Biochemical Pathways

Isoquinoline alkaloids, which share a similar structure, have been found to affect various pathways in fungi, resulting in the production of new isoquinoline alkaloids known as fumisoquins .

Pharmacokinetics

Its molecular weight (26329) and solid form suggest that it may have good bioavailability .

Result of Action

Similar compounds, such as the indenoisoquinolines, have shown antitumor activity in animal models .

Future Directions

Given the complexity of this molecule and the classes of compounds it belongs to, it could be of interest in various fields such as medicinal chemistry, materials science, and synthetic chemistry. Further studies could explore its potential applications, its synthesis, and its physical and chemical properties .

properties

IUPAC Name |

11-(cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4/c22-13-17-15-9-3-4-10-16(15)20(23-14-7-1-2-8-14)25-19-12-6-5-11-18(19)24-21(17)25/h5-6,11-12,14,23H,1-4,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETXIVODANECPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=C3CCCCC3=C(C4=NC5=CC=CC=C5N24)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-(Cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

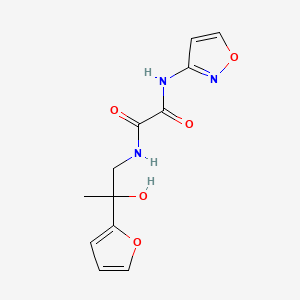

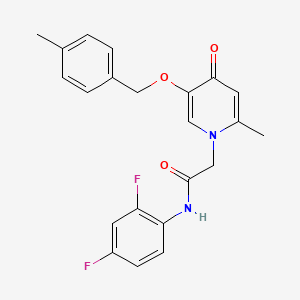

![3-(4-nitrophenyl)-2-((4-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3016608.png)

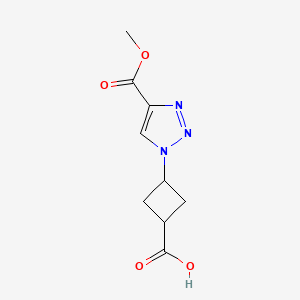

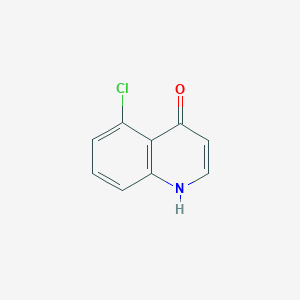

![3-((2-(1H-indol-3-yl)-2-oxoethyl)thio)-7-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3016613.png)

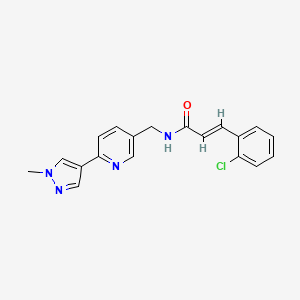

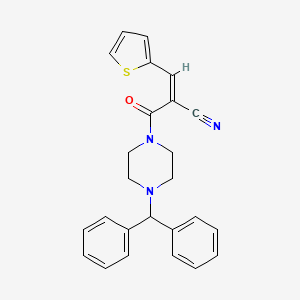

![4-(4-fluorobenzyl)-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3016623.png)

![7-(tert-butyl)-1-methyl-3-phenethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3016627.png)

![N-(3-chlorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3016628.png)

![N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[6-(3-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B3016630.png)